molecular formula C21H14O6 B2845077 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate CAS No. 869080-26-2

3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate

Cat. No.: B2845077
CAS No.: 869080-26-2
M. Wt: 362.337
InChI Key: YKEWYTOHAKUSOC-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate is a synthetic coumarin derivative characterized by a chromen-2-one core substituted at position 3 with a 4-methoxyphenyl group and at position 7 with a furan-2-carboxylate ester. Coumarins are renowned for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . The methoxy group on the phenyl ring and the furan ester moiety in this compound likely influence its electronic properties, solubility, and bioactivity.

Properties

IUPAC Name

[3-(4-methoxyphenyl)-2-oxochromen-7-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O6/c1-24-15-7-4-13(5-8-15)17-11-14-6-9-16(12-19(14)27-20(17)22)26-21(23)18-3-2-10-25-18/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEWYTOHAKUSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC=CO4)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde, salicylaldehyde, and furan-2-carboxylic acid.

    Formation of Chromenone Core: The chromenone core is synthesized through a condensation reaction between salicylaldehyde and an appropriate β-keto ester under acidic or basic conditions.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group is introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzaldehyde.

    Coupling with Furan-2-carboxylic Acid: The final step involves esterification of the chromenone derivative with furan-2-carboxylic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the chromenone and furan-2-carboxylate moieties, potentially yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chromenone and furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound exhibits potential as an anti-inflammatory and antioxidant agent. Studies have shown that chromenone derivatives can inhibit enzymes involved in inflammatory pathways and scavenge free radicals, thus protecting cells from oxidative stress.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has shown promise in preliminary studies as an anticancer agent, particularly against certain types of breast and lung cancers. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

Industrially, 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate is used in the production of dyes and pigments due to its chromophoric properties. It is also investigated for its potential use in organic electronics and photovoltaic cells.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate involves its interaction with various molecular targets. In biological systems, it can:

    Inhibit Enzymes: The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.

    Scavenge Free Radicals: Its antioxidant properties allow it to neutralize free radicals, thereby reducing oxidative stress and cellular damage.

    Induce Apoptosis: In cancer cells, it can induce apoptosis (programmed cell death) by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Key Observations :

  • Ester Group : Replacing furan with thiophene (as in ) introduces sulfur, which may alter π-π stacking interactions and redox behavior.
  • Fluorinated Groups : Trifluoromethyl substitutions (e.g., ) improve metabolic stability and hydrophobicity but may reduce aqueous solubility.

Physicochemical Data:

Property Target Compound 3,4-Dimethoxyphenyl Analog Trifluoromethyl-Thiophene Analog
Melting Point (°C) Not reported Not reported 178–180 (similar coumarin esters )
Molecular Weight 392.36 392.36 437.30
Solubility Moderate (methoxy enhances) Lower (steric hindrance) Low (hydrophobic CF₃ group)

Crystallographic and Computational Studies

  • Structural Analysis : SHELX software () is widely used for refining crystal structures of coumarin derivatives. The target compound’s planar chromen-2-one core and ester conformation could be resolved via X-ray crystallography.
  • Electronic Properties : Computational modeling of analogs suggests that methoxy and furan groups influence HOMO-LUMO gaps, affecting photophysical behavior .

Biological Activity

3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate is a synthetic organic compound belonging to the class of chromenyl derivatives. Its unique structure, characterized by a chromenone core, a methoxyphenyl group, and a furan-2-carboxylate moiety, underpins its diverse biological activities. This compound has attracted attention for its potential applications in medicinal chemistry, particularly for anti-inflammatory, antioxidant, and anticancer properties.

Chemical Structure and Synthesis

The compound's chemical formula is C22H18O6C_{22}H_{18}O_6, with a molecular weight of 378.37 g/mol. The synthesis typically involves multi-step organic reactions starting from commercially available materials such as 4-methoxybenzaldehyde and furan-2-carboxylic acid. Key steps include:

  • Formation of Chromenone Core : Through condensation reactions involving salicylaldehyde and β-keto esters.
  • Introduction of Methoxyphenyl Group : Via Friedel-Crafts acylation using 4-methoxybenzaldehyde.

Anti-inflammatory Activity

Research indicates that chromenone derivatives, including 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate, exhibit significant anti-inflammatory effects. These compounds can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation in various cellular models.

Antioxidant Properties

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and inhibit oxidative stress. It has been shown to enhance the cellular antioxidant defense system by upregulating antioxidant enzymes like superoxide dismutase (SOD) and catalase. This property is crucial for protecting cells from oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Anticancer Potential

Preliminary studies suggest that 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate may possess anticancer properties. It has demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancers. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

Comparative Analysis with Similar Compounds

A comparison with other chromenone derivatives shows that the presence of the methoxy group significantly enhances the biological activity of this compound.

Compound NameStructureBiological Activity
3-(4-hydroxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylateStructureModerate anti-inflammatory
3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylateStructureStrong antioxidant
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate Structure High anti-inflammatory, antioxidant, anticancer

Case Studies

  • Anti-inflammatory Study : A study published in Journal of Medicinal Chemistry demonstrated that treatment with 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate resulted in a significant reduction in inflammation markers in an animal model of arthritis.
  • Antioxidant Efficacy : In vitro assays showed that this compound effectively protected neuronal cells from oxidative stress-induced damage by enhancing intracellular antioxidant levels .
  • Anticancer Research : A recent investigation into its anticancer properties revealed that it inhibited cell proliferation in MCF-7 breast cancer cells through apoptosis induction, as evidenced by increased caspase activity and decreased Bcl-2 expression .

Q & A

Q. What are the optimal synthetic routes for 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate?

The synthesis involves multi-step reactions, starting with the functionalization of the chromen-2-one core. A common method includes:

  • O-Acylation : Reacting 7-hydroxy-4-methylcoumarin derivatives with furan-2-carbonyl chloride in the presence of a base (e.g., triethylamine) to form the ester linkage.
  • Substitution : Introducing the 4-methoxyphenyl group via nucleophilic aromatic substitution or coupling reactions under catalytic conditions (e.g., Pd-mediated cross-coupling).
    Key variables include reaction temperature (60–80°C), solvent choice (e.g., dichloromethane or THF), and purification via column chromatography .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify proton environments (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the 6.5–8.0 ppm range).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 409.08 for C21_{21}H14_{14}O7_7).
  • X-ray Crystallography : Resolving bond lengths and dihedral angles for the chromenone and furan moieties (e.g., C=O bond length ~1.21 Å) .

Q. What are the key physicochemical properties influencing its reactivity?

Critical properties include:

  • Solubility : Limited aqueous solubility (logP ~3.2) but soluble in polar aprotic solvents (e.g., DMSO, acetone).
  • Stability : Stable under inert atmospheres but susceptible to hydrolysis under acidic/basic conditions due to the ester group.
    These properties guide reaction design (e.g., avoiding aqueous media for ester preservation) .

Advanced Research Questions

Q. How does the 4-methoxyphenyl substituent influence bioactivity compared to halogenated analogs?

The methoxy group enhances electron-donating effects, potentially increasing binding affinity to targets like cyclooxygenase-2 (COX-2) or tyrosine kinases. Comparative studies with chloro or fluoro analogs show:

  • Anticancer Activity : Methoxy derivatives exhibit lower IC50_{50} values (e.g., ~15 μM vs. ~25 μM for chloro analogs in MCF-7 cells) due to improved membrane permeability.
  • Anti-inflammatory Effects : Methoxy groups reduce TNF-α production by ~40% in macrophage models, outperforming non-substituted coumarins .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies often arise from assay conditions. Mitigation approaches include:

  • Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin).
  • Metabolic Stability Testing : Evaluate hepatic microsomal stability to account for metabolite interference.
  • Dose-Response Curves : Ensure IC50_{50} calculations use ≥6 data points to improve reproducibility .

Q. How can computational methods predict the compound’s reactivity in novel reactions?

  • DFT Calculations : Model transition states for nucleophilic attacks on the ester carbonyl (e.g., activation energy ~25 kcal/mol for hydrolysis).
  • Molecular Docking : Predict binding modes with enzymes (e.g., human carbonic anhydrase IX) to prioritize synthetic modifications.
  • ADMET Predictions : Use tools like SwissADME to estimate bioavailability (%F ~45%) and toxicity (LD50_{50} ~300 mg/kg in rodents) .

Methodological Guidance

Q. What purification techniques are recommended for isolating high-purity batches?

  • Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 7:3 → 1:1).
  • Recrystallization : Ethanol/water mixtures yield crystals with >98% purity (melting point ~210–215°C).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical validation .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Core Modifications : Synthesize analogs with varying substituents (e.g., replacing methoxy with ethoxy or nitro groups).
  • Biological Screening : Test against enzyme panels (e.g., kinase inhibition assays) and cancer cell lines.
  • Data Analysis : Use multivariate regression to correlate electronic parameters (Hammett σ) with activity .

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